2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-3-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-7-8-4-12-10(13-5-8)9-2-1-3-11-6-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJKGNLMVPDCDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647960 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954227-03-3 | |
| Record name | 2-(Pyridin-3-yl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 2 Pyridin 3 Yl Pyrimidine 5 Carbaldehyde
Reactivity of the Aldehyde Moiety
The aldehyde functional group is a primary site of reactivity in 2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde, readily undergoing reactions typical of aromatic aldehydes.
Nucleophilic Addition Reactions with Diverse Reagents
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by a wide range of nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. Common nucleophiles that can react with this compound include organometallic reagents, cyanide ions, and ylides.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that add to the carbonyl group to form secondary alcohols after an acidic workup. The reaction proceeds through the formation of a new carbon-carbon bond.
Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes. A phosphorus ylide attacks the aldehyde to form a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the alkene and triphenylphosphine oxide. This reaction is a valuable tool for introducing a carbon-carbon double bond in place of the carbonyl group.
| Nucleophile Type | Reagent Example | Product Type |
| Organometallic | Grignard Reagent (e.g., CH₃MgBr) | Secondary Alcohol |
| Organometallic | Organolithium Reagent (e.g., n-BuLi) | Secondary Alcohol |
| Phosphorus Ylide | Wittig Reagent (e.g., Ph₃P=CH₂) | Alkene |
Condensation Reactions for Formation of Imines and Enones (e.g., Knoevenagel, Schiff Bases)
Condensation reactions are a cornerstone of the reactivity of this compound, leading to the formation of imines (Schiff bases) and enones through reactions like the Knoevenagel condensation.
Schiff Base Formation: The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid and proceeds through a hemiaminal intermediate which then dehydrates. The formation of Schiff bases from pyrimidine-5-carbaldehyde (B119791) derivatives has been demonstrated, highlighting the utility of this transformation for creating diverse molecular structures nih.gov. For instance, the condensation of a substituted pyrimidine-5-carbaldehyde with various anilines in the presence of a catalytic amount of indium(III) trifluoromethanesulphonate has been reported to produce the corresponding Schiff bases in good yields nih.gov.
Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid derivatives or cyanoacetates. This reaction is often catalyzed by a weak base and results in the formation of a new carbon-carbon double bond, typically yielding an α,β-unsaturated product (an enone or its analogue) after dehydration nih.govacs.orgwikipedia.org. This reaction is a powerful method for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
| Reaction Name | Reactant(s) | Catalyst | Product Type |
| Schiff Base Formation | Primary Amine | Acid | Imine |
| Knoevenagel Condensation | Active Methylene Compound | Base | α,β-Unsaturated Compound (Enone) |
Ugi-Smiles Couplings and Related Multicomponent Cycloadditions
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. The Ugi reaction is a prominent example of a four-component reaction (4-CR) that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide nih.govwikipedia.orgorganic-chemistry.orgresearchgate.net.
A significant variation of this is the Ugi-Smiles reaction, where the carboxylic acid component is replaced by a phenol. The final step of this reaction cascade involves a Smiles rearrangement instead of the typical Mumm rearrangement. Given that heterocyclic aldehydes are known to participate in Ugi-type reactions, it is plausible that this compound could serve as the aldehyde component in such transformations, providing a pathway to complex N-aryl amide derivatives.
Reductive and Oxidative Transformations
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reductive Transformations: Common reducing agents such as sodium borohydride (NaBH₄) can effectively reduce the aldehyde to the corresponding primary alcohol, (2-(pyridin-3-yl)pyrimidin-5-yl)methanol. This transformation is a standard procedure in organic synthesis for converting aldehydes to alcohols.
Oxidative Transformations: The aldehyde can be oxidized to 2-(pyridin-3-yl)pyrimidine-5-carboxylic acid using various oxidizing agents. A study on the kinetic of permanganate oxidation of the structurally similar pyridine-3-carboxaldehyde in an acidic medium provides insight into this process nih.gov. Strong oxidizing agents like potassium permanganate (KMnO₄) are capable of this transformation. The synthesis of pyridine (B92270) carboxylic acids through the oxidation of alkylpyridines is a well-established industrial process google.com.
| Transformation | Reagent Example | Product Functional Group |
| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
Reactivity of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution on Pyrimidine Ring Systems
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyrimidine ring. The presence of two nitrogen atoms in the ring significantly lowers the electron density, facilitating the attack of nucleophiles. In pyrimidine systems, the positions most activated towards nucleophilic attack are typically C2, C4, and C6.
The regioselectivity of nucleophilic attack is influenced by the stability of the intermediate Meisenheimer complex. For pyridines and pyrimidines, attack at the positions ortho and para to the ring nitrogens (C2, C4, C6 in pyrimidine) is favored because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization stackexchange.comechemi.com. In the case of 2-(pyridin-3-yl)pyrimidine (B13475178), the C4 and C6 positions of the pyrimidine ring are expected to be the most electrophilic and therefore the most likely sites for nucleophilic attack, assuming a suitable leaving group is present at one of these positions. The presence of the pyridin-3-yl substituent at the C2 position would likely hinder attack at this site due to steric effects. The reactivity of halopyrimidines in SNAr reactions is well-documented, with the 4-chloro position generally being more reactive than the 2-chloro position stackexchange.comrsc.org.
Electrophilic Aromatic Substitution: Challenges and Activation Strategies
Electrophilic aromatic substitution (SEAr) on the this compound scaffold is exceptionally challenging. Both the pyridine and pyrimidine rings are inherently electron-deficient due to the presence of electronegative nitrogen atoms, which deactivate the rings towards attack by electrophiles. uoanbar.edu.iq This deactivation is analogous to that seen in nitrobenzene. uoanbar.edu.iq
The challenges associated with electrophilic attack are numerous:
Deactivated Rings : The nitrogen atoms withdraw electron density from the ring carbons, making them poor nucleophiles.
Protonation in Acidic Media : The nitrogen atoms can be protonated in the strongly acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation). This forms pyridinium and pyrimidinium cations, which are even more strongly deactivated. uoanbar.edu.iqrsc.org
Lewis Acid Complexation : Lewis acids used as catalysts (e.g., AlCl₃ in Friedel-Crafts reactions) can coordinate with the lone pair electrons on the nitrogen atoms, leading to further deactivation and often preventing the reaction entirely. researchgate.net
Due to these factors, direct electrophilic substitution on this molecule is generally not feasible under standard conditions. To overcome this, activation strategies are necessary. A primary method is the formation of an N-oxide on the pyridine ring. The oxygen atom, being a strong electron-donating group, can increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack. rsc.orgquora.com This strategy, however, would still need to contend with the deactivating effect of the pyrimidine ring and the aldehyde group.
Ring-Opening and Rearrangement Processes
The heterocyclic rings of this compound can undergo cleavage or rearrangement under specific conditions, often involving nucleophilic attack. This type of reaction is known as an ANRORC (Addition of Nucleophile, Ring-Opening, and Ring-Closing) mechanism. nih.gov
For pyrimidine rings, ring-opening can be initiated by the attack of a strong nucleophile, such as hydroxide or amide ions. wur.nlumich.edu For instance, the reaction of a pyrimidine with a nucleophile can lead to the formation of an intermediate adduct, which then undergoes cleavage of a carbon-nitrogen or carbon-carbon bond within the ring. wur.nlresearchgate.net This can lead to the formation of an open-chain intermediate, which can then either remain as such or recyclize to form a new heterocyclic system. For example, 5-nitropyrimidines have been shown to transform into pyridines upon reaction with α-phenylacetamidines. acs.org
While specific studies on the ring-opening of this compound are not prevalent, the general principles of pyrimidine chemistry suggest that such transformations are plausible under forcing conditions with potent nucleophiles. The quaternization of a ring nitrogen atom can also enhance the reactivity of the pyrimidine ring towards nucleophiles, making ring-opening more facile. wur.nl
Reactivity of the Pyridine Nucleus
Deprotonative Functionalization with Strong Bases
Deprotonative functionalization offers a powerful method for introducing substituents onto the pyridine ring, bypassing the challenges of electrophilic substitution. This strategy involves the use of a strong base to abstract a proton from a C-H bond, generating a carbanion that can then react with an electrophile.
The acidity of the C-H bonds on a pyridine ring is influenced by the nitrogen atom. While organolithium reagents often lead to nucleophilic addition at the C2 position, other strong bases like n-butylsodium have been shown to selectively deprotonate pyridine at the C4 position. nih.gov For substituted pyridines, the regioselectivity of deprotonation can be directed by the existing substituents. Electron-withdrawing or sterically large groups can influence which proton is abstracted. nih.gov
In the case of this compound, the pyrimidine substituent at the C3 position of the pyridine ring would influence the acidity of the adjacent protons. Functionalization can be achieved by treating the molecule with a strong base (e.g., lithium diisopropylamide, LDA) to generate a lithiated intermediate, which is then quenched with an appropriate electrophile (e.g., an alkyl halide or a carbonyl compound).
Nucleophilic and Electrophilic Substitution Patterns
The pyridine ring exhibits distinct patterns of reactivity towards nucleophilic and electrophilic substitution, governed by the electron-withdrawing nature of the nitrogen atom.
Nucleophilic Aromatic Substitution (SNAr) The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). uoanbar.edu.iqstackexchange.com This is because the electronegative nitrogen can effectively stabilize the negative charge in the Meisenheimer-type intermediate formed during the reaction. stackexchange.compearson.com When a nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a highly stabilizing contributor. quora.comstackexchange.com Attack at the C3 or C5 position does not allow for this stabilization, making these positions much less reactive towards nucleophiles. stackexchange.com Therefore, if a suitable leaving group were present on the pyridine ring of this compound, nucleophilic substitution would be strongly favored at the C2, C4, and C6 positions.
Electrophilic Aromatic Substitution (SEAr) Conversely, the pyridine ring is strongly deactivated towards electrophilic substitution. uoanbar.edu.iq If the reaction is forced to occur under harsh conditions, substitution happens preferentially at the C3 and C5 positions. quimicaorganica.org Attack at the C2, C4, or C6 positions leads to an unstable cationic intermediate where one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom. quimicaorganica.org Attack at the C3 or C5 position avoids this unfavorable arrangement, making the intermediate more stable and the reaction more likely to proceed at these sites. quora.comquimicaorganica.org
| Reaction Type | Preferred Positions on Pyridine Ring | Stability of Intermediate |
| Nucleophilic Substitution | 2, 4, 6 | High (Negative charge stabilized by N) |
| Electrophilic Substitution | 3, 5 | Low (Positive charge avoids N) |
Intramolecular Cyclization and Cascade Reactions
The aldehyde group at the C5 position of the pyrimidine ring is a versatile functional handle for engaging in intramolecular cyclization and cascade reactions, enabling the construction of complex, multi-ring systems.
Annulation Reactions Leading to Fused Polycyclic Systems
Annulation reactions, which involve the formation of a new ring fused to an existing one, can be initiated from the aldehyde functionality. These reactions often proceed through a sequence of steps, such as condensation, addition, and subsequent cyclization.
For example, the aldehyde can undergo a Knoevenagel condensation with an active methylene compound, followed by an intramolecular cyclization to form a fused ring system. acs.org Multicomponent reactions, where several reactants combine in a single pot, are a powerful strategy for building fused heterocycles. A common approach involves the initial condensation of an aldehyde with other components, followed by Michael addition and intramolecular cyclization to yield fused pyrimido-quinoline systems. nih.gov
Palladium-catalyzed annulation reactions are another modern approach to constructing fused polycyclic systems, often involving C-H bond activation. rsc.org While specific examples starting from this compound are specialized, the principles can be applied. For instance, reactions involving the aldehyde could lead to the formation of intermediates that then participate in catalyzed C-H activation/annulation cycles to build fused indole or benzofuran heterocycles. rsc.org Similarly, base-catalyzed cyclization of substituted 5-nitrouracil derivatives demonstrates a pathway for forming fused pyrrolo[3,2-d]pyrimidines. rsc.org These strategies highlight the potential of the aldehyde group to serve as a key anchor point for constructing diverse fused polycyclic structures.
Advanced Applications in Organic Synthesis and Materials Science
Building Blocks for Complex Heterocyclic Architectures
The unique arrangement of reactive sites and heteroatoms in 2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde makes it an ideal precursor for constructing elaborate molecular frameworks. The aldehyde group serves as a versatile handle for a variety of chemical transformations, enabling the annulation of additional rings onto the core pyrimidine (B1678525) structure.
Precursors for Fused Pyrimidine Systems (e.g., Pyrimido[4,5-d]pyrimidines, Pyrido[2,3-d]pyrimidines)
Fused pyrimidine ring systems are core structures in numerous biologically active molecules, including kinase inhibitors and anticancer agents. The aldehyde functionality of this compound is instrumental in constructing these bicyclic systems.
Specifically, it can serve as a key electrophile in condensation reactions to form the pyrido[2,3-d]pyrimidine (B1209978) nucleus. Methodologies have been developed where a pyrimidine-5-carbaldehyde (B119791) reacts with a compound containing an active methylene (B1212753) group (e.g., malononitrile, cyanoacetamide) under basic conditions. This is typically followed by an intramolecular cyclization and subsequent aromatization to yield the fused pyridopyrimidine system. nih.gov This approach allows for the construction of the pyridine (B92270) ring directly onto the existing pyrimidine scaffold. nih.govjocpr.com
While direct synthesis of pyrimido[4,5-d]pyrimidines from this specific carbaldehyde is less commonly documented, the aldehyde group provides a logical starting point for such syntheses. A plausible synthetic strategy involves the condensation of the aldehyde with an appropriately substituted aminopyrimidine, such as 4,6-diaminopyrimidine. The resulting imine could then undergo oxidative cyclization to form the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine (B13093195) core.
Table 1: Representative Cyclization Reactions for Fused Pyrimidine Synthesis This table illustrates general strategies applicable to pyrimidine-5-carbaldehydes.
| Starting Pyrimidine | Reagent | Fused System Formed | Conditions |
|---|---|---|---|
| Pyrimidine-5-carbaldehyde | Malononitrile | Pyrido[2,3-d]pyrimidine | Base (e.g., Piperidine), Reflux |
| Pyrimidine-5-carbaldehyde | Ethyl Cyanoacetate | Pyrido[2,3-d]pyrimidine | Base, Alcohol, Reflux |
| Pyrimidine-5-carbaldehyde | 4,5-Diaminopyrimidine | Pyrimido[4,5-d]pyrimidine | Acid catalyst, Oxidant |
Scaffold for Diversification and Library Generation
In the fields of drug discovery and chemical biology, diversity-oriented synthesis (DOS) is a powerful strategy to efficiently generate collections of structurally diverse small molecules for biological screening. researchgate.net The pyrimidine ring is considered a "privileged substructure" in medicinal chemistry, and using it as a central scaffold for DOS is a common and effective approach. nih.govresearchgate.net
This compound is an excellent starting point for DOS due to the versatile reactivity of its aldehyde group. researchgate.net The aldehyde can be converted into an array of other functional groups or used in multicomponent reactions to rapidly build molecular complexity. For instance, reaction with various primary amines generates a diverse set of imines. These intermediates can then undergo further transformations, such as tandem cyclizations, to produce a library of unique polyheterocyclic compounds. researchgate.net This strategy allows for the systematic and efficient exploration of the chemical space around the pyridyl-pyrimidine core, facilitating the discovery of novel bioactive agents. nih.govresearchgate.net
Table 2: Diversification Reactions Starting from the Aldehyde Functional Group
| Reaction Type | Reagent Class | Resulting Intermediate/Product | Application in Library Synthesis |
|---|---|---|---|
| Imine Formation | Primary Amines (R-NH₂) | Imines | Precursors for reduction to secondary amines or for cyclization reactions. |
| Wittig Reaction | Phosphonium Ylides | Alkenes | Introduction of carbon-carbon double bonds for further functionalization. |
| Reductive Amination | Amines + Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amines | Direct formation of diverse amine derivatives. |
| Aldol (B89426) Condensation | Ketones/Esters with α-hydrogens | α,β-Unsaturated Carbonyls | Elongation of carbon chains and introduction of new functional groups. |
Role in Catalysis
The inherent electronic and structural properties of the 2-(pyridin-3-yl)pyrimidine (B13475178) moiety make it an attractive platform for the design of ligands for catalysis. The two nitrogen-containing aromatic rings can act in concert to coordinate with a metal center, influencing its reactivity and selectivity.
Development as Ligands for Organometallic Catalysis
The geometric arrangement of the nitrogen atoms in the pyridine and pyrimidine rings allows this compound and its derivatives to act as effective bidentate N,N-chelating ligands. wikipedia.org Such pyridyl-pyrimidine scaffolds are known to form stable complexes with a variety of transition metals, including zinc, copper, manganese, and ruthenium. acs.orgnih.gov The formation of a five- or six-membered chelate ring upon coordination to a metal center imparts significant thermodynamic stability to the resulting organometallic complex. These complexes can be employed as catalysts in a range of organic transformations, with the ligand modulating the electronic properties and steric environment of the metal, thereby controlling catalytic activity and selectivity. acs.orgresearchgate.net
Components in Asymmetric Catalysis, including Absolute Asymmetric Synthesis
A significant challenge in modern chemistry is the synthesis of single-enantiomer chiral molecules. This is often achieved through asymmetric catalysis, which relies on the use of chiral ligands to control the stereochemical outcome of a reaction. Pyridine-containing ligands, particularly pyridine-oxazolines (PyOX), are a well-established and highly successful class of chiral ligands. rsc.orgresearchgate.netrsc.org
This compound is an ideal precursor for the synthesis of new chiral ligands. The aldehyde group provides a convenient attachment point for a chiral auxiliary. For example, condensation of the aldehyde with a chiral amino alcohol (e.g., (S)-valinol) would produce a chiral imine, which can then be cyclized to form a chiral oxazoline (B21484) ring. The resulting molecule would be a novel chiral pyridyl-pyrimidine-oxazoline ligand, poised for application in a wide array of metal-catalyzed asymmetric reactions, such as Heck reactions, hydrogenations, and C-H functionalizations. rsc.orgacs.org
Table 3: Potential Chiral Ligands from this compound
| Chiral Amino Alcohol Reagent | Resulting Chiral Moiety | Class of Ligand |
|---|---|---|
| (S)-Valinol | (S)-4-isopropyloxazoline | Pyridyl-Pyrimidine-Oxazoline |
| (S)-Phenylalaninol | (S)-4-benzyloxazoline | Pyridyl-Pyrimidine-Oxazoline |
| (1R,2S)-Norephedrine | (4S,5R)-4-methyl-5-phenyloxazoline | Pyridyl-Pyrimidine-Oxazoline |
Precursors for N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating properties and steric tunability. NHCs are typically generated by the deprotonation of their corresponding azolium salt precursors, most commonly imidazolium (B1220033) or imidazolinium salts. beilstein-journals.orgnih.gov
While not a direct one-step transformation, this compound can serve as a starting material for the multi-step synthesis of novel NHC precursors. A viable synthetic pathway would involve converting the C5-aldehyde into a functional group suitable for building the backbone of the NHC ring. For example, a Wittig reaction could convert the aldehyde to an alkene, which could then be subjected to dihydroxylation and subsequent conversion to a 1,2-diamine. This diamine intermediate, now bearing the pyridyl-pyrimidine scaffold, could be cyclized with an orthoformate ester to yield the desired imidazolinium salt—the direct precursor to the NHC ligand. nih.govresearchgate.net The resulting NHC would feature the pyridyl-pyrimidine unit as a substituent, potentially influencing the catalytic properties of its metal complexes. Theoretical studies support the viability and interesting electronic properties of pyrimidine-derived carbenes. acs.org
Future Research Trajectories in 2 Pyridin 3 Yl Pyrimidine 5 Carbaldehyde Chemistry
Exploration of Novel and Sustainable Synthetic Routes
While established methods for the synthesis of pyridine (B92270) and pyrimidine (B1678525) derivatives exist, the development of novel, efficient, and sustainable routes to 2-(pyridin-3-yl)pyrimidine-5-carbaldehyde remains a critical area of future research. Current multistep syntheses often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste.
Future research should focus on the application of green chemistry principles to the synthesis of this compound. researchgate.net This includes the exploration of:
Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more starting materials to construct the target molecule in a single step would significantly improve efficiency and atom economy. bohrium.comresearchgate.net Such strategies could involve the condensation of a pyridine-containing amidine with a suitable three-carbon building block bearing a formyl group or its precursor.
Catalytic C-H Activation: Direct C-H functionalization of simpler pyridine and pyrimidine precursors offers a more atom-economical approach by avoiding the need for pre-functionalized starting materials. Research into selective C-H activation at the desired positions on both heterocyclic rings could lead to more direct and efficient synthetic pathways.
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of reactive intermediates and facilitate large-scale production.
Bio-inspired and Biomass-derived Feedstocks: Investigating the use of renewable starting materials derived from biomass could significantly enhance the sustainability of the synthesis. nih.gov For instance, exploring pathways from biomass-derivable alcohols could be a promising avenue. bohrium.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity | Design of novel reaction cascades, catalyst development |
| C-H Activation | Direct functionalization, reduced synthetic steps | Selective and efficient catalyst systems |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Reactor design, optimization of reaction parameters |
| Biomass-derived Feedstocks | Increased sustainability, reduced reliance on fossil fuels | Conversion of biomass to suitable precursors |
In-Depth Mechanistic Studies of Uncharted Reactivities
A thorough understanding of the reactivity of this compound is essential for its effective utilization in the synthesis of more complex molecules. While the aldehyde functionality is a known reactive handle, the interplay between the two nitrogenous heterocyclic rings can lead to unique and uncharted reactivities.
Future mechanistic studies should aim to elucidate:
Reaction Pathways: Detailed investigations into the mechanisms of key reactions, such as nucleophilic additions to the aldehyde, cycloadditions, and metal-catalyzed cross-coupling reactions, will be crucial. This could involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational modeling.
Influence of Heteroatoms: The nitrogen atoms in both the pyridine and pyrimidine rings influence the electron density and reactivity of the entire molecule. Mechanistic studies should probe how these heteroatoms affect the reactivity of the aldehyde group and the aromatic rings.
Tautomerism and Isomerism: A detailed study of the tautomeric and isomeric possibilities of the molecule and its derivatives under various reaction conditions is necessary to predict and control reaction outcomes.
Rational Design of Enhanced Catalytic Systems
Catalysis is a cornerstone of modern organic synthesis, and the development of catalytic systems tailored for the synthesis and functionalization of this compound holds immense promise.
Future research in this area should focus on:
Homogeneous Catalysis: The design of novel transition-metal catalysts (e.g., based on palladium, ruthenium, iridium) for selective cross-coupling reactions to functionalize the pyridine and pyrimidine rings. nih.govmdpi.com This could enable the introduction of a wide range of substituents, leading to libraries of novel compounds with diverse properties.
Heterogeneous Catalysis: The development of reusable solid-supported catalysts would offer significant advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry. researchgate.net
Organocatalysis: Exploring the use of small organic molecules as catalysts for reactions involving the aldehyde group could provide metal-free and environmentally benign alternatives to traditional methods. nih.govacs.org
Biocatalysis: The use of enzymes as catalysts could offer unparalleled selectivity and milder reaction conditions for the synthesis and transformation of this compound.
| Catalyst Type | Potential Application | Research Direction |
| Homogeneous Catalysts | Cross-coupling reactions for C-C and C-N bond formation | Ligand design for enhanced activity and selectivity |
| Heterogeneous Catalysts | Sustainable synthesis and functionalization | Development of robust and recyclable catalytic materials |
| Organocatalysts | Asymmetric synthesis and functional group transformations | Design of novel chiral organocatalysts |
| Biocatalysts | Enantioselective reductions and oxidations | Enzyme screening and engineering for specific transformations |
Development of Advanced Materials with Tunable Properties
The unique electronic properties of the 2-(pyridin-3-yl)pyrimidine (B13475178) scaffold, characterized by its π-deficient nature, make it an attractive building block for the creation of advanced materials with tunable optical and electronic properties. chemimpex.com
Future research in materials science should explore the incorporation of this compound into:
Conjugated Polymers: The aldehyde functionality can be used as a reactive handle to polymerize or functionalize conjugated polymers. The resulting materials could exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. acs.org
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine and pyrimidine rings can act as coordination sites for metal ions, enabling the construction of novel MOFs. These materials could have applications in gas storage, separation, and catalysis.
Supramolecular Assemblies: The ability of the molecule to participate in hydrogen bonding and π-π stacking interactions can be exploited to create self-assembled supramolecular structures with defined architectures and functions.
By systematically modifying the substituents on the pyridine and pyrimidine rings, it should be possible to fine-tune the electronic and photophysical properties of the resulting materials, leading to a new generation of functional materials with tailored characteristics.
Q & A
Q. What are the established synthetic pathways for 2-(Pyridin-3-YL)pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield and purity?
The synthesis typically involves sequential coupling and formylation reactions. A scalable route starts with halogenated pyrimidine precursors (e.g., 5-bromo-2-iodopyrimidine), followed by Sonogashira coupling with tert-butyldimethylsilylacetylene to introduce the alkyne group. Subsequent formylation under controlled conditions (e.g., using POCl3/DMF or lithium-halogen exchange followed by quenching with DMF) generates the aldehyde functionality . Reductive amination with amines like piperazine can further modify the structure, achieving yields >60% when optimized for temperature and solvent polarity (e.g., THF or DCM) . Purity is enhanced via recrystallization from solvent mixtures like cumene/ethyl acetate, which also aids in obtaining single crystals for X-ray analysis .
Basic Question
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while pyridine/pyrimidine protons resonate between δ 7.5–9.0 ppm. Aromatic carbons are observed at 120–160 ppm in ¹³C NMR .
- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.
- X-ray crystallography : Resolves spatial orientation of substituents, critical for confirming regiochemistry and non-covalent interactions (e.g., hydrogen bonding in crystal packing) .
- MS (ESI or EI) : Molecular ion peaks ([M+H]⁺) should match the molecular weight (e.g., ~215 g/mol) .
Advanced Question
Q. How can researchers address challenges in enantioselective C–C bond formation using this compound as a prochiral substrate?
The aldehyde’s planar geometry allows enantioselective addition via chiral catalysts. For example, asymmetric autocatalysis using diisopropylzinc in the presence of chiral ligands (e.g., (S)-BINOL) induces oriented prochirality, yielding 5-pyrimidyl alkanols with >99% ee . Key factors include:
- Solvent selection : Toluene or cumene minimizes side reactions.
- Temperature control : Reactions at –20°C to 0°C enhance stereoselectivity.
- Crystal engineering : Recrystallization from ethyl acetate/cumene mixtures produces well-defined crystal faces for verifying absolute configuration via X-ray .
Advanced Question
Q. What strategies are recommended for resolving contradictory crystallographic data during structural refinement of derivatives of this compound?
Contradictions often arise from disordered solvent molecules or twinned crystals. Use:
- SHELX programs : SHELXL refines high-resolution data by adjusting weighting schemes and constraints for anisotropic displacement parameters. For twinned data, the BASF parameter in SHELXL estimates twin fractions .
- Validation tools : CheckCIF (via IUCr) identifies geometric outliers (e.g., bond lengths deviating >3σ).
- Alternative datasets : Collect data at multiple temperatures (e.g., 100 K vs. room temperature) to confirm thermal motion patterns .
Advanced Question
Q. How should structure-activity relationship (SAR) studies be designed when modifying the pyridine and pyrimidine substituents in this compound?
SAR studies require systematic variation of substituents while monitoring biological or physicochemical outcomes:
Pyridine modifications : Replace the pyridin-3-yl group with electron-withdrawing (e.g., CF₃) or -donating (e.g., OMe) groups to assess effects on receptor binding .
Pyrimidine alterations : Introduce halogens (Cl, F) at position 2 or 5 to evaluate steric/electronic impacts on reactivity .
Bioactivity assays : Test analogs against target proteins (e.g., kinases) using inhibition assays (IC₅₀ measurements) in 96-well plates with ATP-competitive substrates .
Computational modeling : Pair experimental data with DFT calculations or molecular docking to rationalize substituent effects on binding affinity .
Advanced Question
Q. What methodological precautions are critical when handling this compound in air-sensitive reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
